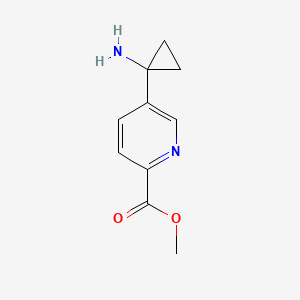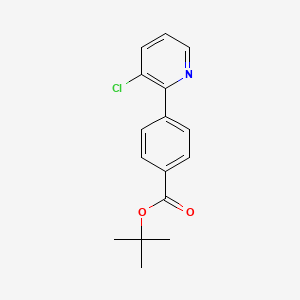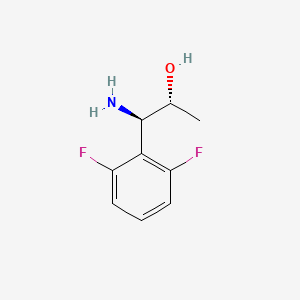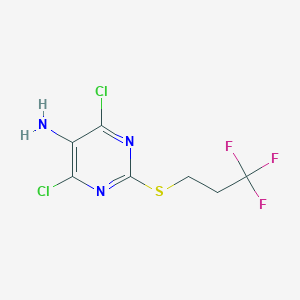![molecular formula C20H27NO5 B13055174 1'-(Tert-butyl) 6-methyl spiro[chromane-2,4'-piperidine]-1',6-dicarboxylate](/img/structure/B13055174.png)
1'-(Tert-butyl) 6-methyl spiro[chromane-2,4'-piperidine]-1',6-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’-(Tert-butyl) 6-methyl spiro[chromane-2,4’-piperidine]-1’,6-dicarboxylate is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique arrangement of a chromane ring fused with a piperidine ring, making it a valuable scaffold in medicinal chemistry and pharmaceutical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(Tert-butyl) 6-methyl spiro[chromane-2,4’-piperidine]-1’,6-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation and cyclization reactions of appropriate precursors. For instance, the synthesis might start with the preparation of a chromane derivative, followed by its reaction with a piperidine derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1’-(Tert-butyl) 6-methyl spiro[chromane-2,4’-piperidine]-1’,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
1’-(Tert-butyl) 6-methyl spiro[chromane-2,4’-piperidine]-1’,6-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 1’-(Tert-butyl) 6-methyl spiro[chromane-2,4’-piperidine]-1’,6-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to modulate these targets, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiropyrans: These compounds share a similar spirocyclic structure and are known for their photochromic properties.
Spiro[chromane-2,4’-piperidine]-4(3H)-one: This compound is structurally related and has been studied for its medicinal properties.
Uniqueness
1’-(Tert-butyl) 6-methyl spiro[chromane-2,4’-piperidine]-1’,6-dicarboxylate is unique due to its specific arrangement of functional groups and its potential for diverse chemical reactivity and biological activity. Its spirocyclic structure provides a rigid framework that can enhance its interaction with biological targets, making it a valuable compound in drug discovery and development .
Eigenschaften
Molekularformel |
C20H27NO5 |
|---|---|
Molekulargewicht |
361.4 g/mol |
IUPAC-Name |
1-O'-tert-butyl 6-O-methyl spiro[3,4-dihydrochromene-2,4'-piperidine]-1',6-dicarboxylate |
InChI |
InChI=1S/C20H27NO5/c1-19(2,3)26-18(23)21-11-9-20(10-12-21)8-7-14-13-15(17(22)24-4)5-6-16(14)25-20/h5-6,13H,7-12H2,1-4H3 |
InChI-Schlüssel |
TYGNZDZEQCTQIE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC3=C(O2)C=CC(=C3)C(=O)OC)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Cyclopropyl-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine](/img/structure/B13055091.png)
![6-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13055094.png)

![7-Phenyl-3-(4-(trifluoromethyl)phenyl)thieno[3,2-D]pyrimidin-4(3H)-one](/img/structure/B13055108.png)

![N-(3-((2R,3S,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-fluoro-4-hydroxytetrahydrofuran-2-YL)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL)benzamide](/img/structure/B13055128.png)
![2-Amino-2-benzo[D]furan-2-ylethan-1-OL](/img/structure/B13055135.png)



![(3S)-6-Bromo-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13055166.png)
![6-(4-(Tert-butyl)phenyl)-[1,3]dioxolo[4,5-F]benzofuran](/img/structure/B13055172.png)


